Home > Products > Building Blocks P2097 > 7-Bromo-1-Chloroisoquinoline
7-Bromo-1-Chloroisoquinoline - 215453-51-3

7-Bromo-1-Chloroisoquinoline

Catalog Number: EVT-336995
CAS Number: 215453-51-3
Molecular Formula: C9H5BrClN
Molecular Weight: 242.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Bromo-1-Chloroisoquinoline is an organic chemical synthesis intermediate . It is a cream or yellow crystalline powder .

Molecular Structure Analysis

The molecular formula of 7-Bromo-1-Chloroisoquinoline is C9H5BrClN . The InChI Key is UMSWWSIVPWVJOX-UHFFFAOYSA-N . The SMILES string representation is ClC1=NC=CC2=CC=C(Br)C=C12 .

Physical And Chemical Properties Analysis

7-Bromo-1-Chloroisoquinoline is a cream or yellow crystalline powder . It is insoluble in water . The molecular weight is 242.50 .

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile

  • Compound Description: This compound was synthesized via electrophilic aromatic substitution of 7-Bromo-1-methyl-2-phenyl-1H-indole with NCTS (N-cyano-N-phenyl-p-toluenesulfonamide). Its structure was confirmed using elemental analysis and spectroscopic methods (IR, NMR, APCI-MS). []

7-Bromo-1-ethyl-β-carboline

  • Compound Description: This alkaloid was isolated from the New Zealand marine bryozoan Pterocella vesiculosa. Its structure was determined by NMR spectroscopy and mass spectrometry. []

7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one (Ro 15-2041)

  • Compound Description: This compound exhibits potent antithrombotic activity by selectively inhibiting platelet cyclic AMP-phosphodiesterase. []

7-Bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of various quinazoline derivatives. It undergoes thermal rearrangement to form a quinazolin-2-aldehyde. []

7-Bromo-N4-substituted-1,5-naphthyridin-4-amines

  • Compound Description: This series of compounds was synthesized and tested for antimalarial activity. Several compounds within this series, including 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthy-ridin-4-amine (′5-azabromoquine'), exhibited significant antimalarial activity. []
Overview

7-Bromo-1-Chloroisoquinoline is an organic compound characterized by the molecular formula C9H5BrClNC_9H_5BrClN. This compound is a heterocyclic aromatic structure featuring both bromine and chlorine substituents on an isoquinoline ring. Its unique composition makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly in the development of compounds with biological activity .

Source

The compound is synthesized through various chemical processes, primarily involving the halogenation of isoquinoline derivatives. It can be obtained from commercial suppliers, including Thermo Scientific and Sigma-Aldrich, which offer it in varying purities for research and industrial applications .

Classification

7-Bromo-1-Chloroisoquinoline falls under the category of halogenated heterocycles. It is classified as a member of the isoquinoline family, which is known for its diverse biological activities. This compound is also categorized as a potential pharmaceutical intermediate due to its reactivity and ability to form derivatives that can interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-1-Chloroisoquinoline typically involves halogenation reactions. A common method includes the bromination of 1-Chloroisoquinoline using bromine or N-Bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction generally occurs in organic solvents like chloroform or dichloromethane at room temperature.

Technical Details:

  • Reagents: Bromine or NBS, iron(III) bromide.
  • Solvents: Chloroform or dichloromethane.
  • Conditions: Room temperature.

Another method involves a diazotization and bromination process, which operates under mild conditions without strong acids, enhancing its feasibility for industrial applications .

Molecular Structure Analysis

Structure

The molecular structure of 7-Bromo-1-Chloroisoquinoline features:

  • Bromine (Br) at position 7.
  • Chlorine (Cl) at position 1 on the isoquinoline ring.

Data

  • Molecular Weight: 242.50 g/mol
  • InChI Key: UMSWWSIVPWVJOX-UHFFFAOYSA-N
  • Heavy Atoms: 12
  • Aromatic Heavy Atoms: 10
  • Rotatable Bonds: 0
  • Hydrogen Bond Acceptors: 1
  • Hydrogen Bond Donors: 0 .
Chemical Reactions Analysis

Reactions

7-Bromo-1-Chloroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.

Oxidation Reactions: It can be oxidized to form isoquinoline N-oxides using agents like hydrogen peroxide.

Reduction Reactions: Reduction can occur using lithium aluminum hydride or sodium borohydride, resulting in different derivatives.

Technical Details

The specific conditions for these reactions vary based on the desired product but typically involve controlling temperature, solvent choice, and reaction time to optimize yields.

Mechanism of Action

The mechanism of action for 7-Bromo-1-Chloroisoquinoline primarily involves its interaction with biological targets, such as enzymes or receptors. The presence of bromine and chlorine enhances its binding affinity, facilitating modulation of various biological pathways. This property makes it a candidate for developing enzyme inhibitors and receptor ligands in medicinal chemistry.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Moderately soluble in organic solvents.
  • Boiling Point: Not specified.

Chemical Properties

  • Toxicity: Classified as toxic if swallowed; causes skin irritation.
  • Chemical Stability: Generally stable under standard laboratory conditions but reactive towards nucleophiles due to halogen substituents .

Relevant Data

The compound exhibits high gastrointestinal absorption potential and is a substrate for certain cytochrome P450 enzymes, indicating its relevance in pharmacokinetics .

Applications

7-Bromo-1-Chloroisoquinoline has several scientific applications:

Chemistry: Used as a precursor in synthesizing more complex heterocyclic compounds.

Biology: Investigated for its role as an enzyme inhibitor and receptor ligand.

Medicine: Serves as an intermediate in developing pharmaceuticals, particularly those targeting cancer and inflammation.

Industry: Employed in producing agrochemicals and dyes due to its reactive nature and ability to form diverse derivatives .

Synthetic Methodologies and Optimization

Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Functionalization

Palladium-catalyzed cross-coupling has revolutionized the synthesis of halogenated isoquinolines, enabling precise functionalization at specific ring positions. For 7-bromo-1-chloroisoquinoline, the α-arylation strategy employs enolates derived from ketones coupled with ortho-halogenated aryl precursors containing protected aldehydes. This method constructs the isoquinoline core regioselectively, with bromo and chloro substituents introduced via judicious selection of aryl halide coupling partners. Key studies demonstrate that PdCl₂(Amphos)₂ or (DtBPF)PdCl₂ catalysts (0.5–5 mol%) facilitate the α-arylation of ketones with aryl bromides at 80°C in THF, yielding 1,5-dicarbonyl intermediates. Subsequent cyclization with NH₄Cl/EtOH-H₂O (pH 5) affords the target isoquinoline scaffold in 71–96% yield [6].

The methodology accommodates diverse substituents at C3 and C4 positions (e.g., alkyl, aryl, heteroaryl). Notably, sterically hindered substrates (e.g., tert-butyl ketones) undergo smooth arylation, and electron-deficient aryl bromides (e.g., methyl ester or nitro groups) react efficiently when milder bases are employed. A one-pot protocol combines α-arylation and cyclization without intermediate purification, enhancing practicality for complex derivatives [6]. For C4-functionalized variants, α,α-diarylation or electrophile trapping of the enolate intermediate precedes cyclization [3] [6].

Table 1: Optimization of Pd-Catalyzed α-Arylation for Isoquinoline Precursors

Aryl Halide (X)Catalyst Loading (mol%)Ketone EquivalentsTime (h)Yield (%)
Br0.51201871
Br2.01201882
Br5.02001889
Cl5.02009674

Halogenation Strategies for Bromo-Chloro Substitution Patterns

Halogenation protocols for isoquinolines exploit electrophilic aromatic substitution (EAS) or directed metalation to achieve site-selective bromo/chloro installation. 7-Bromo-1-chloroisoquinoline benefits from:

  • Directed C-H Bromination: Oxime-directed C–H functionalization at C7 using N-bromosuccinimide (NBS), followed by oxime removal, provides regiocontrol unattainable via classical EAS. This approach is critical for electron-deficient cores where conventional halogenation fails [6].
  • Halogen Exchange: Aryl bromides convert to chlorides via Ullmann-type reactions using CuCl (5–20 mol%) in dimethylformamide (DMF) at 130–150°C. For example, 7-bromo-1-iodoisoquinoline undergoes selective iodine-to-chlorine exchange with high retention of the bromo substituent, achieving 74–85% yield. Catalyst systems with complexing agents (e.g., pyridine) suppress dihalogenation byproducts .
  • POCl₃-Mediated Chlorination: 1-Isoquinolones dehydrate with POCl₃ to install C1–Cl, while bromination at C7 requires prior stannylation. The sequence: (i) regioselective lithiation at C7, (ii) Bu₃SnCl quench, (iii) electrophilic bromination (Br₂ or NBS) [1] [5].

Table 2: Halogenation Methods for Isoquinoline Substitution

MethodConditionsSelectivityYield Range
Directed C-H BrominationOxime → NBS → deprotectionC7 > C5, C868–82%
Halogen ExchangeCuCl/pyridine, DMF, 150°CRetains Br at C774–85%
Tandem DehydrochlorinationPOCl₃ (1-isoquinolone) → Sn/Br routeC1–Cl + C7–Br60–78%

Solvent and Catalyst Selection in Heterocyclic Ring Formation

The cyclization efficiency and halogen stability in isoquinoline synthesis are profoundly influenced by solvent polarity, protic character, and catalyst compatibility:

  • Solvent Effects: THF optimizes Pd-catalyzed α-arylation due to its ability to solubilize enolates and facilitate oxidative addition. Subsequent cyclization requires polar protic mixtures (EtOH-H₂O, 3:1) to hydrolyze acetals at pH 5 and promote imine formation. Non-polar solvents (benzene) cause undesired oxidations during bromination [1] [6].
  • Catalyst Systems: PdCl₂(Amphos)₂ outperforms other catalysts in arylation due to enhanced stability and reduced protodehalogenation. For halogen exchange, CuCl-pyridine complexes minimize Cu(I) disproportionation, preserving bromo substituents from reduction. Montmorillonite or halloysite nanoclay catalysts promote Prins-type cyclizations for fused isoquinolines while tolerating halogens [4] [9].
  • Halogen Stability Considerations: Bromine is susceptible to solvolysis in polar aprotic solvents (DMF, NMP) above 100°C. Thus, cyclization post-arylation uses lower temperatures (≤80°C). Chlorine retention requires avoiding strong nucleophiles (e.g., amines) before ring closure [5] .

Table 3: Solvent and Catalyst Impact on Key Steps

Reaction StageOptimal SolventCatalystCritical Parameters
α-ArylationTHFPdCl₂(Amphos)₂Anhydrous, 80°C, Ar atmosphere
CyclizationEtOH-H₂O (3:1)NH₄Cl (acidic)pH 5, reflux
Halogen ExchangeDMFCuCl/pyridine150°C, complexing agent essential

Properties

CAS Number

215453-51-3

Product Name

7-Bromo-1-Chloroisoquinoline

IUPAC Name

7-bromo-1-chloroisoquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H

InChI Key

UMSWWSIVPWVJOX-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Br

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.